3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperazine ring, and a tetrahydrobenzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Tetrahydrobenzodiazole Moiety: The final step involves the reaction of the piperazine derivative with 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles or piperazines.
Scientific Research Applications
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of other complex molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- **3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole
- **3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzoxazole
- **3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzimidazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-19(13-5-6-15-16(11-13)21-12-20-15)24-9-7-23(8-10-24)18-14-3-1-2-4-17(14)26-22-18/h1-4,12-13H,5-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBOXIHYJNPQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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